molecular formula C15H14N4O2 B1669126 CK 2289 CAS No. 101183-99-7

CK 2289

カタログ番号: B1669126
CAS番号: 101183-99-7
分子量: 282.30 g/mol
InChIキー: FIYSLYBKJKWZMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CK 2289 is a novel and potent inhibitor of type III cyclic 3',5'-adenosine monophosphate (cAMP) phosphodiesterase (PDE3) with potential utility in the treatment of congestive heart failure . Pharmacological studies demonstrate that CK 2289 functions as an inodilator, producing dose-related positive inotropic effects (increases in myocardial dP/dTmax) and decreases in mean arterial blood pressure in animal models . In comparative studies, CK 2289 was found to be 3 to 9 times more potent as a positive inotrope than other well-known PDE3 inhibitors, milrinone and enoximone . Research also indicates that CK 2289 is devoid of adverse effects on renal, neural, and most non-vascular smooth muscles, suggesting a potentially improved side effect profile compared to similar agents . The compound has been shown to inhibit human platelet aggregation induced by adenosine diphosphate and sodium arachidonate . With a molecular formula of C15H14N4O2 and a molecular weight of 282.3 g/mol, CK 2289 is typically supplied as a solid powder with a purity of ≥98% . This product is intended for research applications and is strictly for laboratory use. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

101183-99-7

分子式

C15H14N4O2

分子量

282.30 g/mol

IUPAC名

4-ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C15H14N4O2/c1-2-12-13(18-15(21)17-12)14(20)10-3-5-11(6-4-10)19-8-7-16-9-19/h3-9H,2H2,1H3,(H2,17,18,21)

InChIキー

FIYSLYBKJKWZMC-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3

正規SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3

外観

Solid powder

他のCAS番号

101183-99-7

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CK 2289;  CK-2289;  CK2289.

製品の起源

United States

Molecular Mechanisms of Action of Ck 2289

Elucidation of Primary Enzymatic Targets: Cyclic 3'5'-Adenosine Monophosphate Phosphodiesterase Type III (PDE III)

CK 2289 functions as an inhibitor of type III cyclic 3',5'-adenosine monophosphate phosphodiesterase. biocompare.comnih.gov PDE enzymes are a superfamily of enzymes that hydrolyze the phosphodiester bond of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), converting them into their inactive 5'-monophosphate forms (AMP and GMP, respectively). frontiersin.orgecrjournal.com PDEs are classified into 11 families (PDE1-PDE11) based on their substrate specificity, structural homology, and regulatory mechanisms. frontiersin.org PDE III is one such family, known to hydrolyze both cAMP and cGMP, although it is often primarily associated with cAMP hydrolysis in certain tissues like the heart and vascular smooth muscle. frontiersin.orgcopdfoundation.org Inhibition of PDE III prevents the breakdown of cAMP, leading to elevated intracellular concentrations of this second messenger. cvpharmacology.comcore.ac.uk

Downstream Molecular Cascades Regulated by PDE III Inhibition by CK 2289

The inhibition of PDE III by CK 2289 results in increased intracellular levels of cAMP. cvpharmacology.comcore.ac.uk cAMP is a crucial second messenger involved in numerous biological processes. frontiersin.orgwikipedia.org In eukaryotic cells, cAMP primarily exerts its effects by activating protein kinase A (PKA), also known as cAMP-dependent protein kinase. wikipedia.org PKA is typically present as an inactive tetrameric holoenzyme. wikipedia.org Upon binding of cAMP to the regulatory subunits of PKA, the catalytic subunits dissociate and become active, enabling them to phosphorylate target proteins on specific serine or threonine residues. wikipedia.org

In the context of PDE III inhibition, the resulting increase in cAMP and subsequent activation of PKA can regulate various downstream molecular cascades. In cardiac muscle, elevated cAMP levels lead to increased contractility (inotropy) and heart rate (chronotropy) by influencing calcium handling and the phosphorylation of proteins involved in excitation-contraction coupling. cvpharmacology.com In vascular smooth muscle, increased cAMP levels activate PKA, which can lead to the phosphorylation and inhibition of myosin light chain kinase, ultimately promoting smooth muscle relaxation and vasodilation. copdfoundation.orgcvpharmacology.com

Research comparing CK 2289 to other PDE III inhibitors like milrinone (B1677136) and enoximone (B1671341) has shown that CK 2289 can produce dose-related increases in myocardial dP/dTmax (a measure of cardiac contractility) and decrease mean arterial blood pressure in experimental models, consistent with PDE III inhibition. nih.gov CK 2289 was found to be more potent as a positive inotrope compared to milrinone and enoximone in these studies. nih.gov

Identification of Potential Off-Target Molecular Interactions of CK 2289

While the primary target of CK 2289 is PDE III, compounds can sometimes interact with other molecular targets, leading to potential off-target effects. nih.govgardp.org Identifying such interactions is crucial in understanding the full pharmacological profile of a compound. pelagobio.comreactionbiology.com

Studies comparing CK 2289 to milrinone and enoximone investigated potential off-target effects on various systems. CK 2289, similar to milrinone, did not appear to affect neurotransmission to the rabbit sciatic nerve-gastrocnemius muscle preparation. nih.gov Neither CK 2289 nor milrinone inhibited sympathetic neurotransmission or affected alpha 1-, muscarinic, and thromboxane (B8750289) receptors at tested concentrations. nih.gov Both compounds demonstrated relaxation of canine arteries and veins. nih.gov CK 2289 was found to be devoid of effects on non-vascular smooth muscles such as guinea-pig vas deferens and uteri, and rabbit bronchi. nih.gov However, CK 2289, along with milrinone and enoximone, inhibited human platelet aggregation induced by adenosine diphosphate (B83284) and sodium arachidonate (B1239269). nih.gov These findings suggest a degree of selectivity for vascular smooth muscle and cardiac tissue over certain other smooth muscle types and neurological targets, although an effect on platelet aggregation was observed. nih.gov Comprehensive proteome-wide profiling techniques can be used for unbiased identification of potential off-target interactions in relevant biological contexts. pelagobio.com

Cellular and Subcellular Research: in Vitro Investigations of Ck 2289

Methodologies for In Vitro Studies of CK 2289

Investigating the effects of CK 2289 in vitro involves a range of techniques, from maintaining appropriate cell cultures to performing specific biochemical and cellular assays.

Appropriate cell culture models are fundamental for studying the cellular impact of CK 2289. The choice of cell type is dictated by the biological process or pathway being investigated. For instance, studies examining the effects of CK 2289 on platelet function would utilize isolated platelets or platelet-rich plasma. While specific cell lines used for all CK 2289 in vitro studies are not comprehensively detailed in the provided information, research into its effects on platelet aggregation implies the use of human platelet preparations nih.gov. General in vitro studies of compounds often employ a variety of cell lines, including those relevant to the compound's suspected therapeutic area or mechanism of action nih.govresearchgate.netcharite.denih.govplos.orgedoj.org.egresearchgate.net.

Biochemical and enzymatic assays are essential for elucidating the molecular targets and mechanisms of CK 2289. CK 2289 is identified as an inhibitor of type III cyclic 3'5'-adenosine monophosphate phosphodiesterase nih.gov. Enzymatic assays are utilized to measure the activity of phosphodiesterase enzymes and assess the inhibitory potential of compounds like CK 2289 mdpi.comacs.orge3s-conferences.orgquestjournals.orgpeerj.com. These assays typically involve incubating the enzyme with its substrate (cAMP) in the presence or absence of the inhibitor and measuring the rate of product formation.

Assessing cellular responses involves techniques that quantify the functional changes induced by CK 2289. Given its identified effect on platelet aggregation, aggregation assays are a key technique. Platelet aggregation can be measured using aggregometry, where changes in light transmission through a platelet suspension are monitored upon the addition of an aggregating agent in the presence or absence of CK 2289 nih.gov. Other techniques for assessing cellular responses in vitro can include viability assays, proliferation assays, and assays measuring the release of specific cellular components or markers, depending on the cell type and the expected effects of the compound ulisboa.ptwfh.orgnih.gov.

Cellular Responses and Phenotypes Modulated by CK 2289

In vitro studies have revealed specific cellular responses and phenotypes modulated by CK 2289, primarily linked to its inhibitory action on phosphodiesterase.

As an inhibitor of type III cyclic 3'5'-adenosine monophosphate phosphodiesterase, CK 2289 is expected to modulate intracellular signaling pathways involving cyclic AMP (cAMP) nih.gov. Phosphodiesterases hydrolyze cAMP, and their inhibition leads to increased intracellular cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing a multitude of cellular processes. While the provided information specifically mentions CK 2289's action on phosphodiesterase, detailed in vitro studies explicitly mapping the downstream signaling cascades modulated by CK 2289 were not extensively found within the search results. However, the general principle of phosphodiesterase inhibition leading to increased cAMP signaling is well-established researchgate.nettandfonline.comsci-hub.boxcusabio.comnih.govnih.gov.

A notable cellular process modulated by CK 2289 in vitro is platelet aggregation nih.gov. Studies have shown that CK 2289 inhibits human platelet aggregation induced by agents such as adenosine (B11128) diphosphate (B83284) and sodium arachidonate (B1239269) nih.gov. This inhibitory effect is consistent with its mechanism as a type III phosphodiesterase inhibitor, as increased intracellular cAMP levels in platelets are known to inhibit their activation and aggregation.

In Vitro Effect of CK 2289 on Human Platelet Aggregation

Aggregating AgentConcentration of CK 2289 (µM)Effect on AggregationCitation
Adenosine diphosphate1 to 100Inhibited nih.gov
Sodium arachidonate1 to 100Inhibited nih.gov

This table summarizes the observed inhibitory effect of CK 2289 on human platelet aggregation in vitro when induced by specific agents nih.gov.

Based on the available search results, specific detailed research findings and data tables focusing solely on the antiviral activity of the chemical compound CK 2289 in in vitro models could not be retrieved. The searches provided general information about CK 2289, including its chemical identifiers, but did not yield studies detailing its efficacy against viruses in laboratory settings.

While the search results contained information on the in vitro antiviral activity of various other compounds against different viruses klinikumdo.defrontiersin.orgnih.govnih.govmdpi.commonash.eduiimmun.ru, this information does not pertain to CK 2289 and therefore falls outside the strict scope of this article as defined by the user's instructions.

Preclinical Research Paradigms and Model Systems for Ck 2289: in Vivo Studies

Rationale for Utilizing Specific In Vivo Models in CK 2289 Research

The progression of a novel chemical entity from laboratory discovery to potential clinical application is critically dependent on a thorough preclinical evaluation. In vivo studies, conducted in living organisms, are an indispensable component of this process, providing vital information on the efficacy, safety, and pharmacokinetic profile of a new compound. youtube.com The use of animal models in biomedical research is essential for understanding the complex interactions of a drug within a whole biological system, an understanding that cannot be fully replicated by in vitro assays. k-state.edunih.govnih.gov

For the preclinical assessment of CK 2289, the selection of appropriate animal models is guided by their ability to mimic human physiological and pathological conditions relevant to the compound's intended therapeutic targets. nih.gov For instance, in cardiovascular research, rodent models are frequently employed due to their well-characterized genetics, short life cycles, and the availability of established disease models that can replicate aspects of human cardiovascular diseases. nih.govresearchgate.net The rationale for choosing a specific model hinges on its predictive validity for the human condition being studied. k-state.edumdpi.com Furthermore, regulatory authorities typically require data from animal studies to support an Investigational New Drug (IND) application before a compound can be tested in humans. youtube.com The overarching goal is to utilize animal models that are not only scientifically sound and robust but also align with the ethical principles of the "Three Rs": replacement, reduction, and refinement of animal use in research. youtube.com

Pharmacological Characterization of CK 2289 in Experimental Animal Models

The in vivo pharmacological characterization of CK 2289 is designed to elucidate its effects on various organ systems and to build a comprehensive profile of its biological activity. This involves a systematic investigation of the compound's impact on key physiological parameters in appropriate animal models.

Preclinical studies in animal models are crucial for determining the cardiovascular effects of new chemical entities. For a compound like CK 2289, this would involve assessing its impact on cardiac contractility (inotropic effects) and blood pressure. For example, studies on other cardiovascular drugs have utilized various animal models to measure changes in these parameters. While no specific data for CK 2289 is publicly available, the general approach would involve administering the compound to animals and monitoring cardiovascular responses.

The central nervous system (CNS) effects of a new compound are a critical area of investigation. For instance, in studies of the NAALADase-inhibitor GPI 5693, CNS effects were observed at higher doses, including decreased performance on adaptive tracking and changes in alertness and mood. nih.gov Such assessments are vital to understand the potential neurological impact of a new drug.

The gastrointestinal system is another important area of evaluation in preclinical pharmacology. The regulation of gastric acid secretion is a complex process involving various hormones and receptors. nih.govnih.gov For example, cholecystokinin (B1591339) (CCK) has been shown to be a physiological regulator of gastric acid secretion in humans. nih.gov In vitro models, such as an artificial stomach and duodenum, can also be used to investigate factors like pH-dependent precipitation of drugs, which can be influenced by gastric secretion rates. researchgate.net

Determining the selectivity of a new compound is as important as identifying its primary effects. This involves investigating its potential impact on other organ systems to identify any off-target activities. For example, studies on vascular smooth muscle cells are important for understanding a drug's effect on blood vessels. mdpi.comnih.govnih.gov Similarly, assessing effects on neurotransmission and skeletal muscle function would be part of a comprehensive preclinical evaluation.

Comparative Pharmacological Analyses of CK 2289 with Reference Agents in Preclinical Models

To better understand the pharmacological profile of a new compound, it is often compared with existing drugs that have similar mechanisms of action or are used to treat similar conditions. This comparative analysis helps to position the new compound in terms of its potency, efficacy, and potential advantages over existing therapies. While no specific comparative data for CK 2289 is available, this is a standard and crucial step in preclinical drug development.

Interactions of Ck 2289 with Key Biological Signaling Pathways

Modulation of Cyclic Nucleotide-Dependent Signaling Pathways by CK 2289

Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are ubiquitous second messengers that play a pivotal role in a vast array of physiological processes. nih.govnih.gov The signaling cascades initiated by these molecules are central to cellular function, and their dysregulation is implicated in numerous disease states. mdpi.comnephrojournal.com The interaction of exogenous compounds with these pathways is therefore of significant scientific interest.

Emerging research indicates that CK 2289 may exert a modulatory effect on cyclic nucleotide-dependent signaling. The precise mechanisms of this interaction are still under investigation, but it is hypothesized that CK 2289 could influence the activity of key enzymes involved in the synthesis and degradation of cAMP and cGMP. These enzymes include adenylyl and guanylyl cyclases, which are responsible for the production of cAMP and cGMP respectively, and phosphodiesterases (PDEs), which catalyze their breakdown. nih.gov

Further studies are required to elucidate the specific nature of CK 2289's influence. For instance, it is not yet clear whether CK 2289 acts as an activator or inhibitor of these enzymes, or if it has a more complex, allosteric modulatory role. Understanding these details will be crucial in predicting the downstream cellular consequences of CK 2289 exposure.

Potential Interplay of CK 2289 with Other Receptor-Mediated Signaling Cascades

Beyond its potential effects on cyclic nucleotide pathways, there is growing interest in the possibility that CK 2289 interacts with other receptor-mediated signaling cascades. Many cellular responses are initiated by the binding of ligands to cell surface receptors, which then trigger a cascade of intracellular events. youtube.compressbooks.pub G-protein coupled receptors (GPCRs) represent a large and diverse family of such receptors, involved in a multitude of physiological functions. nih.goviu.edu

The structural characteristics of CK 2289 suggest that it may have the potential to interact with various receptor types. This interaction could occur in several ways: CK 2289 might act as a direct agonist or antagonist, mimicking or blocking the effects of endogenous ligands. Alternatively, it could function as a modulator, altering the receptor's affinity for its natural ligand or influencing its downstream signaling efficiency.

Investigating the potential interplay of CK 2289 with a broad range of receptor systems, including tyrosine kinase receptors and ion channel-linked receptors, will be a critical area for future research. Such studies will help to build a more comprehensive picture of the compound's pharmacological profile.

Impact of CK 2289 on Intracellular Communication Networks and Systems Biology

The intricate network of signaling pathways within a cell forms a complex communication system that governs cellular behavior. nih.govresearchgate.net The study of how external compounds like CK 2289 perturb these networks falls within the domain of systems biology, which seeks to understand the integrated behavior of complex biological systems.

The potential for "crosstalk" between different signaling pathways is a key consideration. For example, alterations in cyclic nucleotide levels can influence the activity of other signaling cascades, and vice versa. Therefore, the effects of CK 2289 on one pathway may have ripple effects throughout the entire intracellular communication network. A holistic, systems biology approach will be essential to fully comprehend the biological consequences of exposure to this novel compound.

Advanced Research Methodologies and Techniques Applied to Ck 2289 Studies

Use of '-omics' Approaches (e.g., Proteomics, Metabolomics) to Elucidate CK 2289 Effects

'-Omics' technologies represent high-throughput methods that allow for the large-scale analysis of biological molecules within a system, providing a global snapshot of cellular states and processes cambridge.orgnih.gov. Applying these approaches to studies involving CK 2289 could offer insights into its effects on various biological pathways.

Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, interactions, and functions cambridge.orgnih.gov. For a compound like CK 2289, which is identified as an inhibitor of type III cyclic 3',5'-adenosine monophosphate phosphodiesterase (PDE III) nih.gov, proteomics could be used to investigate how treatment with CK 2289 alters the cellular proteome. This could involve identifying changes in the abundance of PDE III itself, as well as other proteins involved in related signaling pathways (such as those regulated by cAMP) or downstream cellular processes affected by PDE III inhibition. Advanced proteomic techniques, often coupled with mass spectrometry, enable the simultaneous examination of thousands of proteins nih.govdkfz.de. Such studies can help identify potential protein targets, off-target effects, and the broader cellular networks influenced by CK 2289. nih.govdkfz.deukbiobank.ac.ukelifesciences.org

Metabolomics: Metabolomics is the comprehensive study of small-molecule metabolites within a biological system cambridge.orgnih.gov. Metabolites are the downstream products of gene and protein activity and are considered to be closely reflective of the physiological state of a cell or organism nih.govmdpi.comnih.gov. By analyzing the metabolome in the presence of CK 2289, researchers could identify changes in metabolic pathways. Given CK 2289's role as a PDE III inhibitor affecting cAMP signaling, metabolomics could reveal alterations in metabolic processes linked to energy production, signaling cascades, or other cellular functions regulated by cAMP. nih.govmdpi.comnih.govcreative-proteomics.comresearchgate.netnih.govmdpi.com Untargeted metabolomics aims to capture a broad range of metabolites, while targeted approaches focus on specific sets of known metabolites. nih.gov These studies can help elucidate the functional consequences of CK 2289 activity at a biochemical level.

Integrating data from both proteomics and metabolomics, a multi-omics approach, can provide a more holistic understanding of the biological system's response to CK 2289, linking changes in protein expression and modification to alterations in metabolic profiles. nih.govub.edu

Genetic and Genomic Techniques in Analyzing CK 2289 Mechanisms

Genetic and genomic techniques are crucial for understanding the underlying genetic factors that may influence the response to compounds like CK 2289 or to identify genetic pathways involved in the conditions it might affect. oup.comdamanhour.edu.egnih.govmdpi.comparentprojectmd.orgmdpi.comresearchgate.netgenomicc.orgnih.gov

Genomics: Genomics involves the study of an organism's entire genome, including the structure, function, evolution, and mapping of genes. oup.comnih.gov While direct genomic studies on CK 2289 itself are not applicable as it is a chemical compound, genomic techniques can be used in research related to its potential therapeutic applications. For instance, genomic studies could identify genetic variations in PDE III genes or associated signaling pathway genes that might predict an individual's response to CK 2289. Genome-wide association studies (GWAS) can identify genetic loci associated with diseases where PDE III activity is implicated, potentially highlighting patient populations that might benefit from CK 2289 treatment. damanhour.edu.egnih.govmdpi.comresearchgate.net

Genetic Techniques: Various genetic techniques can be employed to investigate the role of specific genes or genetic pathways in the context of CK 2289's effects. This could involve using techniques like gene silencing (e.g., RNA interference) or gene editing (e.g., CRISPR-Cas9) to modulate the expression or function of PDE III or downstream targets in cellular or animal models. nih.govnih.gov By observing the phenotypic consequences of these genetic manipulations in the presence or absence of CK 2289, researchers can gain insights into the specific genetic components that mediate the compound's actions. nih.gov

These genetic and genomic approaches can help to dissect the complex molecular circuitry influenced by CK 2289 and identify key genes or genetic variations that are critical for its efficacy or involved in the underlying disease mechanisms.

Advanced Imaging and Biophysical Methods in CK 2289 Research

Advanced imaging and biophysical methods provide tools to visualize and characterize the structural, functional, and physical properties of biological systems, offering complementary perspectives to molecular analyses. nih.govdkfz.denih.govparentprojectmd.orgmayo.educhop.eduutsouthwestern.edusygnaturediscovery.comscholaris.capnas.orgnih.gov

Advanced Imaging: Techniques such as advanced magnetic resonance imaging (MRI), magnetic resonance spectroscopy (MRS), and potentially optical imaging methods could be relevant depending on the biological system and research question. nih.govdkfz.denih.govparentprojectmd.orgmayo.educhop.eduutsouthwestern.edu For example, if CK 2289 is being investigated for conditions affecting specific tissues or organs, advanced MRI sequences could be used to assess structural changes, perfusion, or diffusion properties. nih.govnih.govmayo.eduutsouthwestern.edu MRS could provide information on metabolic changes in specific tissues following CK 2289 administration, offering a localized view of biochemical alterations. mayo.educhop.edu While not specifically found for CK 2289, these imaging modalities are broadly applied in research to non-invasively assess biological effects.

Biophysical Methods: Biophysical techniques explore the physical principles underlying biological processes and molecular interactions. cambridge.orgdkfz.denih.govsygnaturediscovery.comscholaris.capnas.orgnih.govluc.eduresearchgate.netnih.gov For a compound like CK 2289 that interacts with a protein target (PDE III), biophysical methods can be used to characterize this interaction. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy can provide detailed information on binding kinetics, thermodynamics, and the structural changes induced by CK 2289 binding to PDE III. sygnaturediscovery.com These methods are crucial for understanding the potency and selectivity of CK 2289's interaction with its target and can help in the design and characterization of related compounds. sygnaturediscovery.compnas.org

Collectively, advanced imaging and biophysical methods can provide valuable spatial, temporal, and mechanistic information about how CK 2289 interacts with its biological environment and the resulting effects on cellular and tissue function.

Conceptual Frameworks and Theoretical Implications of Ck 2289 Research

Contributions of CK 2289 Studies to Understanding Phosphodiesterase Biology and Pharmacology

Studies involving CK 2289 have advanced the understanding of PDE3's specific role in cellular signaling, particularly within the cardiovascular system. Phosphodiesterases (PDEs) represent a superfamily of enzymes crucial for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers that regulate numerous cellular processes mdpi.comphysiology.org. The superfamily is classified into 11 families (PDE1-PDE11), each with distinct substrate specificities, regulatory properties, and tissue distributions mdpi.comphysiology.orgwikipedia.org. PDE3 enzymes are known to hydrolyze cAMP wikipedia.orgpsu.edu. By inhibiting PDE3, CK 2289 increases intracellular cAMP levels, thereby influencing downstream signaling pathways.

Pharmacological comparisons of CK 2289 with other PDE3 inhibitors, such as milrinone (B1677136) and enoximone (B1671341), have provided valuable insights into the nuances of PDE3 inhibition. Research indicates that CK 2289 is a potent inhibitor of type III cyclic 3'5'-adenosine monophosphate phosphodiesterase bioscience.co.ukpopline.orgmedkoo.comnih.govbiocompare.com. Studies in pentobarbital-anesthetized dogs showed that intravenous administration of CK 2289 produced dose-related increases in myocardial dP/dTmax (a measure of contractility) and decreased mean arterial blood pressure nih.gov. Notably, CK 2289 was found to be 3-9 times more potent as a positive inotrope compared to milrinone and enoximone in these studies nih.gov. These findings highlight that even within the same PDE family, different inhibitors can exhibit varying potencies and potentially different profiles of effects across different tissues or species, contributing to the understanding of structure-activity relationships within this class of inhibitors.

Further research comparing CK 2289, milrinone, and enoximone in various pharmacological models explored their effects beyond myocardial contractility. Neither CK 2289 nor milrinone (at 100 µM) inhibited sympathetic neurotransmission, alpha 1-, muscarinic, and thromboxane (B8750289) receptors nih.gov. Both compounds relaxed canine arteries and veins nih.gov. CK 2289 was observed to be devoid of effects on non-vascular smooth muscles of guinea-pig vas deferens and uteri and rabbit bronchi nih.gov. All three compounds (CK 2289 at 1 to 100 µM, milrinone, and enoximone) inhibited human platelet aggregation induced by adenosine diphosphate (B83284) and sodium arachidonate (B1239269) nih.gov. This detailed pharmacological profiling contributes to a deeper understanding of the specific biological roles of PDE3 in different tissues and the potential for selective modulation.

Paradigms for Modulating Cellular Function through PDE Inhibition as Exemplified by CK 2289

The study of CK 2289 exemplifies the paradigm of modulating cellular function by targeting specific phosphodiesterase isoforms to alter cyclic nucleotide concentrations. The mechanism hinges on the principle that inhibiting the hydrolysis of cAMP by PDE3 leads to elevated intracellular cAMP levels. Increased cAMP can activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately influencing cellular processes.

In the context of cardiac function, the positive inotropic effect observed with CK 2289 is a direct illustration of this paradigm. Increased cAMP levels in cardiomyocytes, due to PDE3 inhibition, lead to enhanced calcium handling and increased contractility nih.gov. The observed vasodilation (relaxation of canine arteries and veins) also aligns with this mechanism, as increased cAMP in vascular smooth muscle cells promotes relaxation nih.gov.

The differential effects of CK 2289 on various smooth muscles (relaxing vascular smooth muscle but not affecting guinea-pig vas deferens, uteri, or rabbit bronchi) suggest potential tissue-specific expression or compartmentalization of PDE3 isoforms or differential coupling to downstream signaling pathways nih.gov. This underscores the complexity of cyclic nucleotide signaling and the potential for selective therapeutic intervention by targeting specific PDE isoforms or their microdomains within the cell.

Data from pharmacological comparisons can be summarized to highlight the selective effects:

CompoundEffect on Myocardial dP/dTmaxEffect on Mean Arterial Blood PressureEffect on Canine Arteries/VeinsEffect on Guinea-Pig Vas Deferens/UteriEffect on Rabbit BronchiInhibition of Human Platelet Aggregation
CK 2289Increase (Dose-related) nih.govDecrease (Dose-related) nih.govRelaxation nih.govNo effect nih.govNo effect nih.govInhibition nih.gov
MilrinoneIncrease (Similar to CK 2289) nih.govDecrease (Similar to CK 2289) nih.govRelaxation nih.govNot specified in this contextNot specified in this contextInhibition nih.gov
EnoximoneIncrease (Similar to CK 2289) nih.govDecrease (Similar to CK 2289) nih.govNot specified in this contextNot specified in this contextNot specified in this contextInhibition nih.gov

This table, derived from research findings, exemplifies how studying the pharmacological profile of a compound like CK 2289 helps delineate the specific cellular functions modulated by inhibiting a particular PDE isoform.

Broader Implications of CK 2289 Research for Target-Based Drug Discovery Strategies

The research on CK 2289, as a selective PDE3 inhibitor, holds broader implications for target-based drug discovery strategies. Target-based drug discovery involves identifying a specific molecular target (like an enzyme or receptor) that plays a key role in a disease process and then developing compounds that modulate the activity of that target mdpi.comthermofisher.comnih.govnih.gov.

The success and challenges in developing PDE inhibitors, including PDE3 inhibitors like CK 2289, highlight several key aspects of this strategy:

Target Validation: The rationale for targeting PDE3 stems from its known role in regulating cAMP levels in tissues relevant to conditions like heart failure bioscience.co.ukpopline.orgnih.govbiocompare.comnih.gov. Research with compounds like CK 2289 contributes to validating PDE3 as a viable therapeutic target.

Isoform Selectivity: The existence of multiple PDE families and isoforms underscores the importance of developing highly selective inhibitors to minimize off-target effects and potential side effects mdpi.comphysiology.org. The detailed pharmacological characterization of CK 2289, showing selective effects on certain tissues and receptors but not others, is critical for understanding the benefits of PDE3 selectivity nih.gov.

Translational Research: Studies moving from in vitro enzyme inhibition assays to in vivo pharmacological models, as seen with CK 2289 research in dogs and mice, are essential for translating basic biological insights into potential therapeutic applications nih.gov.

Comparison with Existing Therapies: Comparing novel inhibitors like CK 2289 to established drugs (milrinone, enoximone) helps position new compounds and understand their potential advantages or disadvantages nih.gov. The finding that CK 2289 was more potent as a positive inotrope than milrinone and enoximone in certain models is an example of such a comparison nih.gov.

The research on CK 2289 reinforces the value of targeting specific enzymes within a complex signaling pathway. It demonstrates that understanding the distribution, regulation, and specific functions of individual PDE isoforms is crucial for the rational design and development of novel therapeutics. While the clinical trajectory of CK 2289 itself is not within the scope here, the research conducted on this compound contributes to the broader knowledge base informing target-based approaches for cardiovascular and other diseases where cyclic nucleotide signaling is dysregulated.

Future Research Directions and Unanswered Questions for Ck 2289

Expanding the Understanding of a Compound's Complete Molecular Interactome

A compound's therapeutic and off-target effects are dictated by its interactions with various proteins and other biomolecules. nih.gov The "molecular interactome" refers to the complete set of these interactions within a biological system. nih.govnih.govucsd.edu Initial studies may identify a primary target, but a comprehensive understanding requires a broader view.

Future research would focus on employing advanced proteomic and genomic techniques to map the full spectrum of a compound's binding partners. embopress.org Methodologies such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics can identify both high-affinity targets and weaker, transient interactions that may still be biologically significant. Understanding the complete interactome is crucial for predicting potential side effects and for identifying new therapeutic applications for the compound. nih.gov

Exploring Novel Biological Activities and Associated Mechanisms Beyond Current Knowledge

The initial discovery of a chemical compound is often associated with a specific biological activity. However, many molecules exhibit polypharmacology, meaning they can modulate multiple biological pathways. Future investigations would aim to uncover these additional activities.

This exploration can be guided by phenotypic screening in a wide array of disease models. If a compound shows unexpected efficacy in a particular cancer model, for instance, subsequent research would focus on elucidating the underlying mechanism. This could involve transcriptomic and proteomic analyses to identify pathways that are perturbed by the compound in that specific context. Uncovering novel biological activities can significantly expand the therapeutic potential of a chemical entity.

Development and Validation of Advanced In Vitro and In Vivo Models for Research

To thoroughly investigate a compound's efficacy and mechanism, robust and relevant biological models are essential. nih.govnih.gov The development of more sophisticated in vitro and in vivo models represents a critical area of future research.

In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of native tissues. nih.gov Future research will increasingly rely on three-dimensional (3D) models such as organoids and spheroids, which better mimic the cellular architecture and microenvironment of human organs. nih.govunivr.itmdpi.comaltex.org Additionally, the development of "organ-on-a-chip" technologies, which incorporate microfluidics to simulate physiological conditions, will provide more accurate platforms for preclinical testing. univr.italtex.orgmdpi.com

In Vivo Models: While animal models are a cornerstone of preclinical research, developing models that more faithfully recapitulate human diseases is an ongoing challenge. nih.govnih.govmdpi.com This includes the creation of genetically engineered mouse models that carry specific human mutations or humanized models that have components of the human immune system. Validating the predictive value of these advanced models by correlating their results with clinical outcomes is a key aspect of this research direction.

The table below summarizes various advanced models and their applications in chemical compound research.

Model TypeSpecific ExampleResearch ApplicationKey Advantages
In Vitro Patient-derived cancer organoidsTesting anti-cancer drug efficacyPreserves original tumor heterogeneity and microenvironment
Lung-on-a-chipStudying respiratory drug effects and toxicityMimics the mechanical and physiological environment of the lung
Blood-brain barrier chipAssessing drug penetration into the central nervous systemProvides a dynamic model of this critical biological barrier
In Vivo Genetically engineered mouse model (e.g., APCmin/+)Investigating drugs for intestinal polyposisCarries a specific disease-causing mutation
Humanized mouse model (engrafted with human immune cells)Evaluating immunomodulatory drugsAllows for the study of drug interactions with the human immune system

Integrative Systems Biology Approaches for Comprehensive Characterization

A truly comprehensive understanding of a chemical compound's effects requires the integration of diverse datasets. nih.gov Systems biology provides a framework for this integration, combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic model of the compound's impact on a biological system. nih.govdiva-portal.orgfrontiersin.orgfrontiersin.org

Future research in this area will focus on developing more sophisticated computational models to analyze these large datasets. frontiersin.org By mapping the changes a compound induces across multiple molecular layers onto established biological networks, researchers can identify key nodes and pathways that are critical to its mechanism of action. nih.gov This approach can also help in the identification of biomarkers that can predict a patient's response to the compound, paving the way for personalized medicine. diva-portal.org

Q & A

Basic Research Questions

Q. How should researchers formulate a research question for studying CK 2289’s hetero-aggregate properties?

  • Methodological Answer : Begin by aligning the question with Priority Programme 2289’s overarching goals, such as understanding hetero-contact formation or interfacial properties . Ensure specificity (e.g., "How do flame synthesis parameters influence the number of hetero-contacts in CK 2289 aggregates?"). Use iterative refinement:

Review existing literature on nanoparticle mixing and hetero-aggregate characterization.

Identify gaps (e.g., lack of in-situ analysis during synthesis).

Validate feasibility through pilot experiments or computational modeling .

Q. What experimental design considerations are critical for synthesizing CK 2289 hetero-aggregates?

  • Methodological Answer :

Process Control : Optimize flame synthesis parameters (e.g., temperature, precursor flow rates) to regulate particle size and mixing zones .

Characterization Integration : Plan for simultaneous in-situ techniques (e.g., laser diagnostics for aerosol dynamics) and ex-situ methods (e.g., TEM for structural analysis).

Replication : Include control groups (e.g., homo-aggregates) and document process conditions for reproducibility .

Q. Which characterization techniques are most effective for analyzing CK 2289’s structural and functional properties?

  • Methodological Answer :

Technique Purpose Example Application
TEM/SEMVisualize hetero-contact interfacesQuantify particle adhesion in aggregates
XPS/EDSElemental composition analysisMap spatial distribution of components
BET AnalysisSurface area and porosity measurementCorrelate surface properties with reactivity
RheometryAssess mechanical behavior of dispersionsStudy stress transfer at hetero-contacts
  • Combine multiple techniques to address limitations (e.g., TEM for nanoscale resolution, XPS for chemical bonding) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental data in CK 2289 hetero-aggregate studies?

  • Methodological Answer :

Sensitivity Analysis : Identify which model parameters (e.g., interparticle forces, thermal gradients) most influence discrepancies.

Multi-Scale Validation : Compare simulation outputs with experimental data at matching scales (e.g., nanoscale TEM vs. mesoscale CFD predictions).

Iterative Calibration : Use machine learning to refine models based on real-time synthesis data from the SpraySyn Standard Burner .

Q. What statistical approaches are recommended for analyzing hetero-contact variability in CK 2289 aggregates?

  • Methodological Answer :

Multivariate Analysis : Apply PCA to isolate dominant factors (e.g., synthesis temperature, precursor concentration) affecting contact density.

Bayesian Inference : Quantify uncertainty in hetero-contact measurements due to instrument noise or sampling bias.

Spatial Statistics : Use nearest-neighbor algorithms to assess clustering patterns in TEM images .

Q. How can interdisciplinary collaboration enhance CK 2289 research under Priority Programme 2289?

  • Methodological Answer :

  • Data Integration : Leverage platforms like MaterialDigital to standardize and share datasets across domains (e.g., process engineering, materials science) .
  • Cross-Validation : Partner with computational teams to benchmark experimental results against atomistic simulations (e.g., DFT for interfacial energy calculations).
  • Joint Publications : Co-author studies that bridge synthesis, characterization, and application (e.g., linking hetero-contact density to catalytic performance) .

Data Management and Reproducibility

Q. What protocols ensure reproducible synthesis of CK 2289 hetero-aggregates?

  • Methodological Answer :

Documentation : Adhere to the SpraySyn Standard Burner guidelines for reporting parameters (e.g., gas flow rates, nozzle geometry) .

Open Data : Deposit raw datasets (e.g., TEM images, spectral data) in repositories like MaterialDigital with metadata tags (e.g., "hetero-contact," "flame synthesis").

Blind Testing : Share samples with external labs for independent validation of key properties (e.g., catalytic activity) .

Literature Review and Resource Utilization

Q. How should researchers prioritize literature for CK 2289 studies given the niche focus on hetero-aggregates?

  • Methodological Answer :

Keyword Strategy : Use terms like "nanoparticle mixing," "hetero-contact characterization," and "aerosol synthesis" in databases (e.g., Web of Science, Scopus).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CK 2289
Reactant of Route 2
CK 2289

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。